5-Bromoisoquinolin-1-amine hydrochloride
Description
It is structurally characterized by a bromine substituent at the 5-position of the isoquinoline ring and an amine group at the 1-position, forming a hydrochloride salt. This compound is primarily used in pharmaceutical and chemical research, as evidenced by its availability from suppliers like BLD Pharmatech Ltd, which specializes in research chemicals .
- CAS Number: 152814-23-8 (related to its structural analog, Isoquinolin-5-amine hydrochloride, which shares the same backbone but lacks the bromine substituent) .
- Hazards: Safety data indicate standard precautions for hydrochloride salts, including skin/eye irritation risks and the need for medical consultation upon exposure .
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
5-bromoisoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-8-3-1-2-7-6(8)4-5-12-9(7)11;/h1-5H,(H2,11,12);1H |
InChI Key |
CUIVGQHGWIBGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C(=C1)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinolin-1-amine hydrochloride typically involves the bromination of isoquinoline followed by amination. One common method involves the following steps:
Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent to introduce a bromine atom at the 5-position, yielding 5-bromoisoquinoline.
Amination: The 5-bromoisoquinoline is then reacted with ammonia or an amine source under appropriate conditions to form 5-Bromoisoquinolin-1-amine.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by treating it with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinolin-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products
The major products formed from these reactions include substituted isoquinolines, quinoline derivatives, and biaryl compounds .
Scientific Research Applications
5-Bromoisoquinolin-1-amine hydrochloride is a chemical compound with diverse applications in scientific research, particularly as a building block in synthesis .
Scientific Research Applications
This compound serves primarily as a building block in chemical synthesis . While specific case studies and comprehensive data tables are not available within the provided search results, the applications of related isoquinoline compounds and derivatives can provide insight.
Isoquinoline derivatives in drug development: Isoquinoline and its derivatives have a wide range of applications, especially in the pharmaceutical industry . For example, 5-aminoisoquinolin-l-one is of interest as a PARP inhibitor, which can potentiate the cytotoxicity of DNA-damaging chemotherapeutic agents and radiotherapy, suggesting its potential use in cancer treatment . Substituted isoquinolines and isoquinolinones are also investigated as Rho-kinase inhibitors for treating cardiovascular and non-cardiovascular diseases .
Synthesis of complex molecules: Isoquinolines are used in synthesizing various complex molecules with biological activity. For instance, isoquinolin-5-ol can be used to synthesize ellipticine and isoellipticine, which exhibit inhibitory activity against MYLK4 and show potential in treating AML cells . Additionally, quinoxalines, which are related pyrazino compounds, can be synthesized using N-propargyl derivatives, highlighting the versatility of isoquinoline-based compounds in creating diverse chemical structures .
Mechanism of Action
The mechanism of action of 5-Bromoisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs
The following table compares 5-Bromoisoquinolin-1-amine hydrochloride with structurally or functionally related hydrochloride salts:
Key Differences
Chlorphenoxamine HCl and Dosulepin HCl () are non-halogenated, tertiary amine hydrochlorides used therapeutically, whereas 5-Bromoisoquinolin-1-amine HCl lacks documented therapeutic use .
Hazards: o-Toluidine HCl is a known carcinogen , while 5-Bromoisoquinolin-1-amine HCl’s hazards are typical of hydrochloride salts (irritation, respiratory risks) .
Applications: 2-Methylnicotinic acid HCl is a nicotinic acid derivative, often used in coordination chemistry, whereas 5-Bromoisoquinolin-1-amine HCl’s bromine likely makes it a candidate for Suzuki coupling or kinase inhibitor studies .
Research Findings and Data Gaps
- Synthesis and Stability: No stability data are available for 5-Bromoisoquinolin-1-amine HCl, unlike Memantine HCl (), which has well-documented spectrophotometric quantification methods.
- Solubility and Melting Points : Comparative physical data (e.g., solubility in solvents) are absent in the provided evidence, limiting direct comparisons.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for optimizing the yield of 5-Bromoisoquinolin-1-amine hydrochloride?
- Methodological Answer :
-
Reaction Parameters : Optimize solvent polarity (e.g., dichloromethane for bromination), temperature (controlled between 0–25°C to avoid side reactions), and stoichiometry (1:1.2 molar ratio of substrate to brominating agent) .
-
Yield Tracking : Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Table 1 : Key Reaction Parameters for Synthesis Optimization
Parameter Optimal Range/Example Reference Solvent Dichloromethane, Ethanol Temperature 0–25°C Stoichiometry (Br agent) 1:1.2 molar ratio Purification Method Column chromatography
Q. Which characterization techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use H NMR (400 MHz, CDCl₃) to verify bromine-induced deshielding (e.g., aromatic protons at δ 8.0–8.5 ppm) and amine proton integration .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~273.6 m/z) .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and >95% purity threshold. Cross-reference with melting point analysis (e.g., 297–299°C for analogous brominated isoquinolines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 5-Bromoisoquinolin-1-amine derivatives?
- Methodological Answer :
- Data Harmonization : Compare experimental conditions across studies (e.g., cell lines, assay protocols). For example, discrepancies in IC₅₀ values may arise from differences in PDE10A inhibition assay setups .
- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility. Use standardized positive controls (e.g., known PDE inhibitors) to calibrate results .
- Meta-Analysis : Aggregate data from peer-reviewed sources (excluding non-academic platforms) to identify trends or outliers .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
-
DFT Calculations : Model transition states and activation energies for bromine substitution using Gaussian or ORCA software. Focus on leaving-group ability (Br⁻ vs. Cl⁻) .
-
Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict feasible reagents (e.g., sodium methoxide for methoxy derivatives) .
-
Solvent Effects : Simulate solvation with COSMO-RS to optimize solvent choice (e.g., DMF for polar aprotic conditions) .
Table 2 : Computational Tools for Reactivity Prediction
Tool/Software Application Reference Gaussian/ORCA Transition state modeling Reaxys Database Reaction feasibility screening COSMO-RS Solvent optimization
Q. How should experimental protocols be designed to ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Detailed Documentation : Follow Beilstein Journal guidelines: report exact molar ratios, purification gradients, and instrument calibration details .
- Negative Controls : Include blank reactions (e.g., without brominating agents) to identify side products .
- Data Archiving : Deposit raw spectra and chromatograms in supplementary materials with metadata (e.g., solvent batch numbers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
